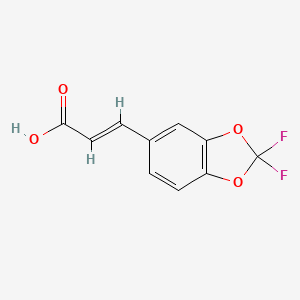

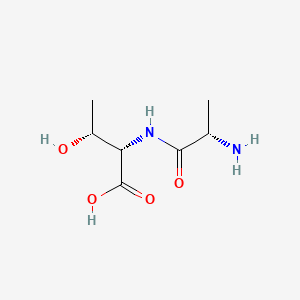

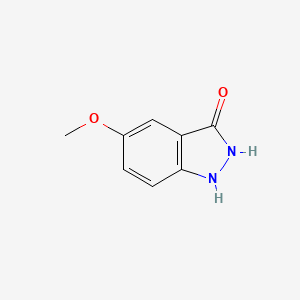

![molecular formula C7H14N2O B1353633 {1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol CAS No. 76950-43-1](/img/structure/B1353633.png)

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol

Übersicht

Beschreibung

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is a chemical compound with the molecular formula C7H14N2O . It has an average mass of 142.199 Da and a monoisotopic mass of 142.110611 Da .

Synthesis Analysis

The synthesis of “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives has been described in several studies . For instance, one study describes the synthesis and characterization of novel ionic liquids with cations based on the alkyl derivatives of 1,4-diazabicyclo[2.2.2]octane (DABCO) and an anion derived from naturally occurring pelargonic acid .Molecular Structure Analysis

The molecular structure of “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is based on the 1,4-diazabicyclo[2.2.2]octane (DABCO) skeleton . DABCO is a bicyclic organic compound and a highly nucleophilic tertiary amine base .Chemical Reactions Analysis

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives are known to react efficiently with a variety of nucleophiles . For example, 1-alkyl-1,4-diazabicyclo[2.2.2]octan-1-ium salts, resulting from the alkylation of DABCO, can react with various nucleophiles to give piperazine products .Physical And Chemical Properties Analysis

“{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” is a solid at 20 degrees Celsius . It has a molecular formula of C7H14N2O and an average mass of 142.199 Da .Wissenschaftliche Forschungsanwendungen

Application in Polymerization

- Scientific Field: Materials Science, Polymer Chemistry

- Summary of Application: DABCO is used as a catalyst in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers .

- Methods of Application: While the specific methods can vary, generally, DABCO is mixed with the monomers or pre-polymers and the reaction is allowed to proceed under controlled conditions .

- Results or Outcomes: The result is the formation of polyurethane, a versatile material used in many applications from foams to adhesives .

Application in Organic Synthesis

- Scientific Field: Organic Chemistry

- Summary of Application: DABCO is used as a nucleophilic catalyst in the Baylis–Hillman reactions of aldehydes and unsaturated ketones and aldehydes .

- Methods of Application: In a typical Baylis-Hillman reaction, DABCO is added to a solution of the aldehyde and the unsaturated ketone or aldehyde. The reaction is then allowed to proceed under controlled conditions .

- Results or Outcomes: The result is the formation of a new carbon-carbon bond, which is a key step in many organic synthesis pathways .

Application in Fluorescence Microscopy

- Scientific Field: Biochemistry, Microscopy

- Summary of Application: DABCO is used in mounting samples for fluorescence microscopy and as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

- Methods of Application: DABCO is typically included in the mounting medium used to prepare samples for fluorescence microscopy .

- Results or Outcomes: The use of DABCO can help to preserve the fluorescence signal and reduce photobleaching, improving the quality of the images obtained .

Application in Dye Lasers

- Scientific Field: Optics, Laser Physics

- Summary of Application: DABCO is used in dye lasers, which are a type of laser that uses an organic dye as the lasing medium .

- Methods of Application: The specific methods can vary, but generally, DABCO is mixed with the dye and the mixture is used as the lasing medium .

- Results or Outcomes: The use of DABCO can help to improve the performance of the laser, including its efficiency and stability .

Application as a Complexing Ligand

- Scientific Field: Inorganic Chemistry

- Summary of Application: DABCO can act as a complexing ligand, forming complexes with various metal ions .

- Methods of Application: In a typical procedure, DABCO is mixed with a solution of the metal ion, and the reaction is allowed to proceed under controlled conditions .

- Results or Outcomes: The result is the formation of a metal-DABCO complex, which can have various applications depending on the specific metal ion and the properties of the complex .

Application as a Lewis Base

- Scientific Field: Organic Chemistry

- Summary of Application: DABCO is a strong Lewis base, meaning it can donate a pair of electrons to form a bond .

- Methods of Application: DABCO can be used in various reactions that require a Lewis base, such as certain types of coupling reactions .

- Results or Outcomes: The use of DABCO as a Lewis base can help to promote these reactions, leading to the formation of new bonds .

Application in Selectfluor Reagent

- Scientific Field: Organic Chemistry

- Summary of Application: The reagent Selectfluor is derived by alkylation of DABCO with dichloromethane following by treatment with fluorine . A colourless salt that tolerates air, Selectfluor has been commercialized for use for electrophilic fluorination .

- Methods of Application: The specific methods can vary, but generally, DABCO is mixed with dichloromethane and then treated with fluorine to form Selectfluor .

- Results or Outcomes: The use of Selectfluor can help to promote electrophilic fluorination reactions .

Application in Anti-Fade Reagent

- Scientific Field: Biochemistry, Microscopy

- Summary of Application: DABCO is used as an anti-fade reagent shown to scavenge free radicals due to flurochrome excitation of fluorochromes .

- Methods of Application: DABCO is typically included in the mounting medium used to prepare samples for fluorescence microscopy .

- Results or Outcomes: The use of DABCO can help to preserve the fluorescence signal and reduce photobleaching, improving the quality of the images obtained .

Safety And Hazards

Zukünftige Richtungen

The future directions for “{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol” and its derivatives could involve further exploration of their potential applications in organic synthesis and polymerization . For instance, their use as catalysts in the formation of polyurethane from alcohol and isocyanate functionalized monomers and pre-polymers could be further investigated .

Eigenschaften

IUPAC Name |

1,4-diazabicyclo[2.2.2]octan-2-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O/c10-6-7-5-8-1-3-9(7)4-2-8/h7,10H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPJZCYUPWINKPK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN2CCN1CC2CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101020240 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

{1,4-Diazabicyclo[2.2.2]octan-2-yl}methanol | |

CAS RN |

76950-43-1 | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76950-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1,4-Diazabicyclo(2.2.2)octane-2-yl)methanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076950431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Diazabicyclo[2.2.2]octane-2-methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101020240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-diazabicyclo[2.2.2]oct-2-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.220.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzonitrile, 4-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]-](/img/structure/B1353566.png)

![1-Methoxy-4-[(3-methylbut-3-en-1-yl)oxy]benzene](/img/structure/B1353588.png)

![1-(Phenylsulfonyl)-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1353591.png)